molecular formula C10H13NO2 B2729714 3-(4-Methoxyphenyl)oxetan-3-amine CAS No. 1332765-59-9; 1332920-57-6

3-(4-Methoxyphenyl)oxetan-3-amine

Cat. No.: B2729714
CAS No.: 1332765-59-9; 1332920-57-6
M. Wt: 179.219
InChI Key: UMPHCZDCSRSELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)oxetan-3-amine (CAS 1332920-57-6) is a high-value chemical building block specifically designed for research applications in drug discovery and medicinal chemistry. This compound features an oxetane moiety, a versatile and highly sought-after four-membered oxygen-containing heterocycle in modern pharmaceutical design. The compact, polar nature of the oxetane ring occupies a similar volume to a gem-dimethyl group but confers significantly improved physicochemical properties, including reduced lipophilicity and enhanced aqueous solubility, making it an excellent carbonyl or gem-dimethyl bioisostere . The incorporation of oxetane motifs into lead compounds is a established strategy to fine-tune critical properties such as metabolic stability, pKa, membrane permeability, and pharmacokinetic profiles, while also helping to mitigate toxicity risks like hERG inhibition . Researchers utilize this specific amine, which features a methoxyphenyl substituent, as a key synthetic intermediate in the development of novel bioactive molecules. Its primary value lies in targeting a wide spectrum of human diseases, with documented applications in the discovery of potent inhibitors for oncology targets like receptor tyrosine kinase AXL and anti-apoptotic BCL-2 family proteins . The compound is supplied with a minimum purity of 95% and must be stored according to recommended conditions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-4-2-8(3-5-9)10(11)6-13-7-10/h2-5H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPHCZDCSRSELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(COC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antioxidant and Anticancer Activities

Recent studies have highlighted the potential of derivatives of 3-(4-methoxyphenyl)oxetan-3-amine in exhibiting significant antioxidant and anticancer properties. For instance, a series of derivatives were synthesized and tested for their antioxidant activity using the DPPH radical scavenging method. Notably, some compounds demonstrated antioxidant activity significantly higher than ascorbic acid, a well-known antioxidant .

In terms of anticancer activity, these derivatives were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that certain compounds exhibited higher cytotoxicity against U-87 compared to MDA-MB-231, suggesting a selective action that could be beneficial for targeted cancer therapies .

Compound NameAntioxidant Activity (DPPH Scavenging)Cytotoxicity (U-87)Cytotoxicity (MDA-MB-231)
Compound A1.4 times higher than ascorbic acidHighModerate
Compound BComparable to ascorbic acidModerateLow

Synthesis Techniques

The synthesis of this compound involves various methodologies that highlight its versatility as a building block in organic synthesis. One notable approach involves the use of oxetane derivatives as bioisosteres for esters, which can modify the pharmacokinetic properties of drug candidates .

A study reported the successful synthesis of oxetane ethers with varying substitution patterns, demonstrating that the electronic effects of substituents significantly influence yield and reactivity during synthesis . This underscores the importance of structural modifications in optimizing compound efficacy.

Potential Bioisosteres

The compound has also been investigated for its role as a bioisostere in drug design. Bioisosterism is a strategy used to improve pharmacological properties by replacing one part of a molecule with another that has similar physical or chemical properties. The unique structure of this compound allows it to mimic functional groups commonly found in biologically active compounds, thus enhancing their therapeutic profiles while potentially reducing side effects .

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the anticancer activities of several derivatives derived from this compound against multiple cancer cell lines. The derivatives were screened using standardized protocols established by the National Cancer Institute, revealing varying degrees of growth inhibition across different cell types. The findings indicated that specific structural modifications could lead to enhanced selectivity and potency against cancer cells .

Case Study 2: Synthesis Optimization

In another study focused on optimizing synthesis routes for oxetane derivatives, researchers explored different reaction conditions and nucleophiles to improve yields. The results indicated that certain conditions favored the formation of desired products over by-products, emphasizing the importance of reaction parameters in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-(4-Methoxyphenyl)oxetan-3-amine are significantly influenced by substituent variations on the phenyl ring or oxetane core. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Oxetan-3-amine Derivatives

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
This compound 4-OCH3 C10H13NO2 179.22 Pharmaceutical intermediate
3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride 3-OCH3 C10H14ClNO2 223.68 1332765-95-3 Meta-substituted analog; salt form enhances stability
3-(4-Fluorophenyl)oxetan-3-amine hydrochloride 4-F C9H11ClFNO 203.65 1332839-79-8 Enhanced lipophilicity; biochemical reagent
3-(4-Bromophenyl)oxetan-3-amine hydrochloride 4-Br C9H11BrClNO 264.55 1349718-53-1 Halogenated intermediate for cross-coupling
3-(4-Chlorophenyl)oxetan-3-amine hydrochloride 4-Cl C9H11Cl2NO 220.10 1245782-61-9 Research use; potential leaving-group reactivity
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine 2-CF3 C10H10F3NO 217.19 1349972-59-3 High lipophilicity; bioactive applications

Key Findings

This contrasts with meta-methoxy derivatives (e.g., 3-(3-Methoxyphenyl) analog), where steric and electronic effects differ due to substituent positioning . Halogenated Derivatives (F, Cl, Br): Fluorine (4-F) and chlorine (4-Cl) substituents introduce electron-withdrawing effects, reducing ring electron density. Bromine (4-Br) derivatives are bulkier and serve as intermediates for Suzuki-Miyaura cross-coupling reactions .

Physicochemical Properties

  • Lipophilicity : Fluorinated analogs (e.g., 3-(4-Fluorophenyl)) exhibit higher logP values compared to methoxy-substituted compounds, improving membrane permeability .
  • Salt Forms : Hydrochloride salts (e.g., 3-(4-Bromophenyl)oxetan-3-amine hydrochloride) enhance solubility and stability for storage and handling .

Synthetic Utility

  • Palladium-Catalyzed Coupling : Derivatives like N-(3-Methoxyphenyl)-3-(4-fluorophenyl)oxetan-3-amine (13d) are synthesized via Pd-catalyzed cross-coupling, highlighting a general method for aryl-functionalized oxetanes .
  • Trifluoromethyl Substitution : The CF3 group in 3-[2-(trifluoromethyl)phenyl]oxetan-3-amine increases metabolic resistance and bioactivity, making it relevant in drug discovery .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Methoxyphenyl)oxetan-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves intramolecular cyclization of precursors like epoxides or halohydrins under basic conditions to form the oxetane ring. For example, a bromohydrin intermediate can undergo base-mediated cyclization (e.g., using NaH or K₂CO₃). The 4-methoxyphenyl group is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Key Variables : Temperature (60–100°C), solvent polarity (THF, DMF), and base strength. Higher temperatures accelerate cyclization but may increase side reactions like ring-opening.
  • Yield Optimization : Use of transition metal catalysts (e.g., Pd for cross-couplings) improves regioselectivity. Continuous flow reactors enhance reproducibility for scale-up .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at ~3.8 ppm, oxetane protons as multiplet at 4.5–5.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • X-ray Crystallography : Determines precise molecular geometry, including oxetane ring puckering and dihedral angles of the methoxyphenyl group (see analogous structures in ).
  • IR and MS : Confirm functional groups (C-O stretch ~1100 cm⁻¹) and molecular ion peaks (e.g., [M+H]⁺ in ESI-MS).

Q. How does the 4-methoxyphenyl group influence the compound's stability and reactivity compared to other aryl substituents?

  • Methodological Answer : The para-methoxy group enhances electron density via resonance, increasing nucleophilicity of the oxetane nitrogen. This contrasts with ortho-substituted analogs , where steric hindrance reduces reactivity .
  • Stability : The electron-donating methoxy group stabilizes the oxetane ring against acid-catalyzed ring-opening.
  • Reactivity : Facilitates electrophilic aromatic substitution (e.g., nitration) at the aryl ring. Compare with meta-substituted derivatives, which show lower regioselectivity .

Advanced Research Questions

Q. What strategies can mitigate contradictory data in biological activity studies of this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities or assay variability.
  • Validation Steps :

Purity Assessment : Use HPLC (>95% purity) and elemental analysis.

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell-based assays).

Control Experiments : Include known inhibitors (e.g., oxetane-based reference compounds) to benchmark activity .

  • Case Study : In antimicrobial studies, discrepancies in MIC values were resolved by standardizing bacterial inoculum size and growth media .

Q. How can computational modeling guide the design of this compound derivatives for target-specific binding?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases, GPCRs). The oxetane's rigid structure restricts conformational flexibility, favoring entropy-driven binding.
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. halogen) with bioactivity. For example, logP calculations predict membrane permeability .
  • Case Study : Analogous oxetane derivatives showed improved selectivity for serotonin receptors when methoxy was replaced with bulkier groups .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

  • Methodological Answer :
  • Storage : Store under inert atmosphere (Ar/N₂) at –20°C in amber vials. Desiccants (silica gel) prevent hydrolysis of the oxetane ring .
  • Decomposition Pathways : Moisture-induced ring-opening forms linear amines; trace acids accelerate degradation. Monitor via TLC or NMR for carbonyl byproducts.
  • Safety : Use PPE (gloves, goggles) and fume hoods. Follow SDS guidelines for spill containment (e.g., neutralize with bicarbonate) .

Q. How can reaction conditions be optimized for stereoselective functionalization of the oxetane ring?

  • Methodological Answer :
  • Chiral Catalysts : Use Ru or Ir complexes for asymmetric hydrogenation of intermediate ketones.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions.
  • Case Study : Enantioselective synthesis of a related oxetane amine achieved 90% ee using a Jacobsen catalyst .

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